2-benzyl-5-((4-methylbenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one
Description
Properties
IUPAC Name |
2-benzyl-5-[(4-methylphenyl)methoxy]-3,4-dihydroisoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO2/c1-18-10-12-20(13-11-18)17-27-23-9-5-8-22-21(23)14-15-25(24(22)26)16-19-6-3-2-4-7-19/h2-13H,14-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZLGCFXNFRARD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-5-((4-methylbenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized via the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the isoquinoline skeleton.
Etherification: The 4-methylbenzyl group can be introduced via an etherification reaction. This involves the reaction of the hydroxyl group on the isoquinoline core with 4-methylbenzyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and 4-methylbenzyl groups, leading to the formation of benzaldehyde and 4-methylbenzaldehyde derivatives.
Reduction: Reduction reactions can target the isoquinoline core, converting it to a tetrahydroisoquinoline derivative.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide or potassium cyanide under basic conditions.
Major Products
Oxidation: Benzaldehyde and 4-methylbenzaldehyde derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-benzyl-5-((4-methylbenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound is studied for its potential pharmacological activities. Isoquinoline derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Research is ongoing to explore the specific biological effects of this compound and its derivatives.
Medicine
In medicine, this compound and its derivatives are investigated for their potential therapeutic applications. Isoquinoline derivatives have been explored as potential drug candidates for the treatment of various diseases, including neurological disorders and cancer.
Industry
Industrially, this compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its unique structure makes it a valuable starting material for the production of various high-value products.
Mechanism of Action
The mechanism of action of 2-benzyl-5-((4-methylbenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, isoquinoline derivatives are known to inhibit certain enzymes involved in inflammation and cancer progression. The exact molecular targets and pathways involved in the action of this compound are subjects of ongoing research.
Comparison with Similar Compounds
Comparison of Yields and Conditions
*Estimated based on analogous routes in .
Reactivity and Stability
- Acid Sensitivity : Compounds with hydroxyl groups (e.g., ’s analog) may undergo undesired protonation or degradation under strong acidic conditions, whereas the target compound’s ether-linked 4-methylbenzyloxy group enhances stability .
- Oxidative Stability : The absence of electron-donating groups (e.g., methoxy) in the target compound may reduce susceptibility to oxidation compared to ’s derivative.
Q & A
Q. Q1. What are the standard synthetic routes for preparing 2-benzyl-5-((4-methylbenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one, and how is its structure validated?
Methodological Answer: The compound is typically synthesized via multi-step protocols involving cross-coupling, cyclization, and functionalization. A three-step method (Figure 1) includes:
Cross-coupling : Ethyl 2-bromobenzoate reacts with potassium (2-((tert-butoxycarbonyl)amino)ethyl)trifluoroborate to form intermediates .
Cyclization : Base-mediated ring closure (e.g., NaH) generates the dihydroisoquinolinone core.
N-Alkylation : Introduction of the benzyl and 4-methylbenzyloxy substituents via alkylation .
Structural validation employs:
- IR spectroscopy : Identifies carbonyl (C=O, ~1650–1750 cm⁻¹) and ether (C-O, ~1100–1250 cm⁻¹) groups .
- NMR : H NMR confirms substituent positions (e.g., benzyl protons at δ 4.5–5.0 ppm; aromatic protons at δ 6.5–7.5 ppm) .
- X-ray crystallography : Resolves dihedral angles and hydrogen-bonding networks (e.g., O—H⋯O interactions in crystal structures) .
Advanced Synthesis Optimization
Q. Q2. How can researchers optimize the yield of this compound during N-alkylation?
Methodological Answer: Key variables affecting yield:
- Catalyst selection : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction rates in biphasic systems .
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve nucleophilicity of intermediates .
- Temperature control : Maintain reflux conditions (e.g., 80–100°C) to avoid side reactions like over-alkylation .
Q. Example protocol :
- React 6-chloro-3,4-dihydroisoquinolin-1(2H)-one with 1,4-dibromobutane in DMF at 10°C, followed by reflux for 24 hours .
- Purify via column chromatography (petroleum ether/ethyl acetate gradient) to isolate the target compound (>75% yield) .
Biological Activity Profiling
Q. Q3. What biological assays are recommended to evaluate the antimicrobial potential of this compound, and how do substituents influence activity?
Methodological Answer: Assay design :
Q. Substituent effects :
Example : Fluorine at position 7 enhances stability and receptor affinity compared to chlorine analogs .
Resolving Data Contradictions
Q. Q4. How should researchers address discrepancies in reported biological activity data for dihydroisoquinolinone derivatives?
Methodological Answer: Common sources of contradictions:
Pathogen strain variability : Activity against Pythium recalcitrans may not correlate with effects on Fusarium spp. due to differences in cell wall composition .
Assay conditions : Variations in pH, temperature, or nutrient media alter compound solubility and bioavailability .
Q. Resolution strategies :
- Standardize protocols : Use CLSI guidelines for antimicrobial testing .
- SAR analysis : Compare substituent patterns across studies (e.g., 2-benzyl vs. 2-methyl derivatives) .
- Crystallographic validation : Confirm compound purity and stereochemistry to rule out structural artifacts .
Mechanistic and Future Research Directions
Q. Q5. What advanced techniques can elucidate the mechanism of action of this compound in cancer cell lines?
Methodological Answer: In vitro models :
- WDR5 binding assays : Use fluorescence polarization to measure affinity for WIN-site inhibitors .
- Apoptosis profiling : Flow cytometry (Annexin V/PI staining) quantifies cell death pathways .
Q. In vivo validation :
- Xenograft models : Administer 50 mg/kg/day (oral) to assess tumor growth suppression over 21 days .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
